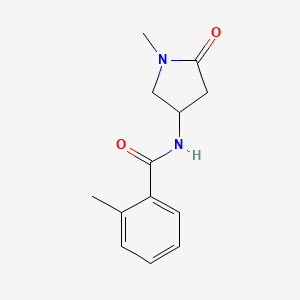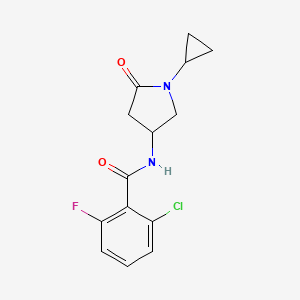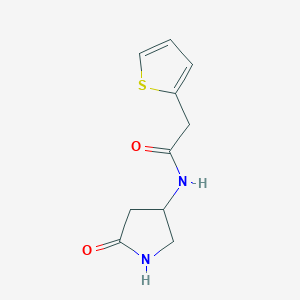
N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide, or 5-oxo-PTIO, is a thiophene-based compound that has been studied for its potential therapeutic applications. It is a relatively new compound, and is currently being investigated for its potential uses in the medical field.
Wissenschaftliche Forschungsanwendungen
5-oxo-PTIO has been studied for its potential therapeutic applications. It has been used as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. It has also been studied for its potential use in the treatment of cancer, as it has been found to be a potent inhibitor of the enzyme telomerase, which is involved in the proliferation of cancer cells. Additionally, 5-oxo-PTIO has been studied for its potential use as an anti-inflammatory agent, and for its potential use as an antioxidant.
Wirkmechanismus
5-oxo-PTIO is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the formation of pro-inflammatory molecules. 5-oxo-PTIO is also believed to act as an inhibitor of the enzyme telomerase, which is involved in the proliferation of cancer cells. It is thought that 5-oxo-PTIO binds to the active site of telomerase, preventing it from catalyzing the formation of telomerase-dependent cancer cells.
Biochemical and Physiological Effects
5-oxo-PTIO has been found to have anti-inflammatory effects, as it is believed to inhibit the enzyme COX-2, which is involved in inflammatory processes. Additionally, 5-oxo-PTIO has been found to have antioxidant effects, as it is believed to scavenge free radicals and prevent oxidative damage. Lastly, 5-oxo-PTIO has been found to have anti-cancer effects, as it is believed to inhibit the enzyme telomerase, which is involved in the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-oxo-PTIO in laboratory experiments is its ability to inhibit the enzyme COX-2, which is involved in inflammatory processes. This makes it an ideal compound for studying the effects of inflammation on a cellular level. However, 5-oxo-PTIO has some limitations. It is not very soluble in water, making it difficult to use in experiments that require the compound to be dissolved in aqueous solutions. Additionally, 5-oxo-PTIO is relatively new, and its effects on humans are not yet known.
Zukünftige Richtungen
The potential future directions for 5-oxo-PTIO are numerous. It could be studied further for its potential therapeutic applications in the treatment of inflammation, cancer, and other diseases. Additionally, it could be studied further for its potential use as an antioxidant and its potential effects on the human body. Furthermore, it could be studied further for its potential use as a drug delivery system, as it could be used to deliver drugs to specific areas of the body. Lastly, it could be studied further for its potential use in the development of new drugs, as its structure could be used as a template for the development of new compounds.
Synthesemethoden
5-oxo-PTIO is synthesized through a two-step process. The first step involves the condensation of 4-methylthiophenol and acetic anhydride, followed by the addition of 5-oxopyrrolidine-3-carboxylic acid. The second step involves the reduction of the product of the first step with sodium borohydride to form the desired 5-oxo-PTIO.
Eigenschaften
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-9-4-7(6-11-9)12-10(14)5-8-2-1-3-15-8/h1-3,7H,4-6H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWAGDICAAYLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxopyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)
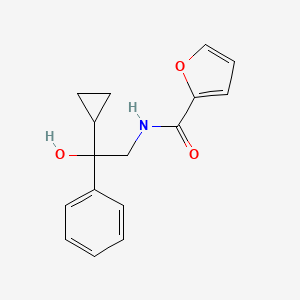



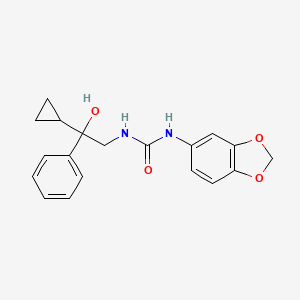

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)
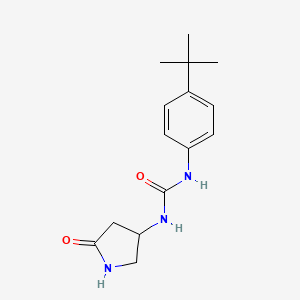
![1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea](/img/structure/B6503737.png)
